molecular formula C8H6Cl2O B1347026 4-Chlorophenylacetyl chloride CAS No. 25026-34-0

4-Chlorophenylacetyl chloride

Cat. No. B1347026
CAS RN: 25026-34-0
M. Wt: 189.04 g/mol
InChI Key: UMQUIRYNOVNYPA-UHFFFAOYSA-N
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Patent
US04851526

Procedure details

To 100 mL of chloroform is added 4-chlorobenzeneacetic acid (17 g, 0.1 mol) and 24 g (0.2 mol) of thionyl chloride. Reflux the reaction mixture for 3 hours and remove the solvent in vacuo to give the title compound.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=O)=[CH:4][CH:3]=1.S(Cl)([Cl:14])=O>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([Cl:14])=[O:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC(=O)O
Name
Quantity
24 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Reflux the reaction mixture for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
remove the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.